Cas no 623152-17-0 (BMS 582949)

BMS 582949 structure
Nombre del producto:BMS 582949
Número CAS:623152-17-0
MF:C22H26N6O2
Megavatios:406.480844020844
MDL:MFCD18633248
CID:834559
PubChem ID:10409068
BMS 582949 Propiedades químicas y físicas
Nombre e identificación
-
- BMS 582949
- 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
- 38P
- 3mvl
- UNII-CR743OME9E
- Pyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide, 4-((5-((cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propyl-
- PS 540446
- AC-35395
- NSC-800997
- 623152-17-0 (free base)
- TS-09431
- 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide
- BCP14356
- BMS-582949 HCl?
- Q27075355
- DB12696
- BMS 582949 [WHO-DD]
- DTXSID90211380
- 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo(5,1-f)(1,2,4)triazine-6-carboxamide
- BMS582949
- NS00072193
- 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo(1,2-f)(1,2,4)triazine-6-carboxamide
- GTPL7838
- 4-[[5-(cyclopropylcarbamoyl)-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[5,1-f][1,2,4]triazine-6-carboxamide
- BDBM50327009
- CS-0003265
- CHEMBL1230065
- 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
- BMS-582949
- CR743OME9E
- 4-{[5-(cyclopropylcarbamoyl)-2-methylphenyl]amino}-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
- EX-A1265
- DTXCID90133871
- AKOS030573299
- HY-14305
- CCG-268724
- NSC800997
- GLXC-15417
- SCHEMBL254996
- DS-015768
- YZA15217
- s8124
- 623152-17-0
- PS-540446
- MFCD18633248
- G79163
- PS540446; BMS582949 free base
- PS540446
- BMS582949 free base
-
- MDL: MFCD18633248
- Renchi: InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
- Clave inchi: GDTQLZHHDRRBEB-UHFFFAOYSA-N
- Sonrisas: O=C(C1=CN2N=CN=C(NC3=CC(C(NC4CC4)=O)=CC=C3C)C2=C1C)NCCC
Atributos calculados
- Calidad precisa: 406.21200
- Masa isotópica única: 406.21172409g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 8
- Complejidad: 627
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 100Ų
Propiedades experimentales
- Denso: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 110.63000
- Logp: 3.69320
BMS 582949 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A227895-10mg |
4-((5-(Cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
623152-17-0 | 98% | 10mg |
$116.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P872424-1mg |
PS540446 |
623152-17-0 | 99% | 1mg |
¥1,094.00 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6789-1 mg |
BMS582949 |
623152-17-0 | 97.71% | 1mg |
¥768.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6789-10 mg |
BMS582949 |
623152-17-0 | 97.71% | 10mg |
¥3064.00 | 2022-04-26 | |
eNovation Chemicals LLC | D575070-1g |
bms582949 |
623152-17-0 | 98% | 1g |
$3280 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6789-2 mg |
BMS582949 |
623152-17-0 | 97.71% | 2mg |
¥1200.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S8124-25mg |
BMS-582949 |
623152-17-0 | 99.05% | 25mg |
¥7346.83 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6789-1 mL * 10 mM (in DMSO) |
BMS582949 |
623152-17-0 | 98.43% | 1 mL * 10 mM (in DMSO) |
¥ 2157 | 2023-09-07 | |
1PlusChem | 1P00EJGL-5mg |
BMS 582949 |
623152-17-0 | ≥98% | 5mg |
$202.00 | 2025-02-27 | |
1PlusChem | 1P00EJGL-25mg |
BMS 582949 |
623152-17-0 | ≥98% | 25mg |
$539.00 | 2025-02-27 |
BMS 582949 Literatura relevante
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
623152-17-0 (BMS 582949) Productos relacionados
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 42464-96-0(NNMTi)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:623152-17-0)BMS 582949

Pureza:99%/99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg/250mg
Precio ($):180.0/262.0/461.0/644.0/838.0/1089.0
atkchemica
(CAS:623152-17-0)BMS 582949

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe